2-Bromo-6-(trifluoromethoxy)pyridine
CAS No.: 1221172-10-6
Cat. No.: VC2658366
Molecular Formula: C6H3BrF3NO
Molecular Weight: 241.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1221172-10-6 |
---|---|
Molecular Formula | C6H3BrF3NO |
Molecular Weight | 241.99 g/mol |
IUPAC Name | 2-bromo-6-(trifluoromethoxy)pyridine |
Standard InChI | InChI=1S/C6H3BrF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |
Standard InChI Key | XFMZIKXSFFBKBZ-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)Br)OC(F)(F)F |
Canonical SMILES | C1=CC(=NC(=C1)Br)OC(F)(F)F |
Introduction
Chemical Structure and Properties
2-Bromo-6-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C₆H₃BrF₃NO and a molecular weight of 241.99 g/mol . Its structure features a pyridine ring with a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position. This arrangement creates a unique electronic distribution that influences its chemical behavior and applications.
Physical Properties
The compound typically appears as a crystalline solid with specific physical characteristics that distinguish it from related pyridine derivatives. Unlike many simple pyridines, the presence of both the bromine atom and the trifluoromethoxy group significantly alters its physical properties.
Property | Value | Source |
---|---|---|
CAS Number | 1221172-10-6 | |
Molecular Formula | C₆H₃BrF₃NO | |
Molecular Weight | 241.99 g/mol | |
Physical State | Crystalline solid | |
MDL Number | MFCD22571770 |
Electronic and Structural Features
The trifluoromethoxy group imparts distinct electronic properties to the pyridine ring through its strong electron-withdrawing character. This creates an electronic environment different from other halogenated pyridines. The presence of both the bromine atom and trifluoromethoxy group creates a unique dipole moment and charge distribution across the molecule, influencing its intermolecular interactions and reactivity patterns.
Package Size | Purity | Reference Price (CNY) | Availability |
---|---|---|---|
100mg | 97% | ¥2,750 | 2-3 days |
250mg | 97% | ¥4,590 | 2-3 days |
1g | 97% | ¥9,190 | 2-3 days |
Chemical Reactivity Patterns
The reactivity of 2-Bromo-6-(trifluoromethoxy)pyridine is governed by both the bromine substituent and the electronic effects of the trifluoromethoxy group. These structural features create distinctive reaction pathways that can be exploited in synthesis and functionalization.
Nucleophilic Substitution Reactions
The bromine at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions. The electron-withdrawing effect of the trifluoromethoxy group activates the pyridine ring toward nucleophilic attack, making the C-2 position particularly susceptible to substitution by various nucleophiles. This reactivity is valuable for creating diverse pyridine derivatives through a single precursor.
Metal-Catalyzed Cross-Coupling Reactions
The bromine substituent enables participation in various metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids and esters
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Stille coupling with organostannanes
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Negishi coupling with organozinc compounds
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Buchwald-Hartwig amination for C-N bond formation
These reactions allow for the elaboration of the pyridine scaffold to create more complex molecular architectures with applications in medicinal chemistry and materials science.
Metallation and Directed Functionalization
The directing effect of the bromine atom may enable selective metalation at adjacent positions, facilitating further functionalization through metal-halogen exchange or directed metalation strategies. This provides avenues for installing additional functional groups on the pyridine ring with high regioselectivity.
Comparative Analysis with Structural Analogs
Comparing 2-Bromo-6-(trifluoromethoxy)pyridine with structurally related compounds provides valuable insights into how subtle structural modifications affect chemical properties and reactivity.
Comparison with 2-Bromo-6-(trifluoromethyl)pyridine
The structural analog 2-Bromo-6-(trifluoromethyl)pyridine (CAS: 189278-27-1) differs only in having a direct trifluoromethyl (-CF₃) group instead of a trifluoromethoxy (-OCF₃) group . This seemingly minor change produces significant differences:
The trifluoromethoxy group generally imparts greater lipophilicity and different electronic properties compared to the trifluoromethyl group, which may be advantageous in certain pharmaceutical applications where membrane permeability is important.
Comparison with Other Halogenated Trifluoromethoxypyridines
Various positional isomers and differentially halogenated trifluoromethoxypyridines exhibit distinct reactivity patterns. For example, 2-Bromo-5-(trifluoromethoxy)pyridine and 3-Bromo-2-(trifluoromethoxy)pyridine show different regioselectivity in nucleophilic substitution and coupling reactions due to the altered positions of substituents .
Applications in Research and Development
2-Bromo-6-(trifluoromethoxy)pyridine serves as a valuable building block in various research fields, with applications spanning from medicinal chemistry to materials science.
Pharmaceutical Research Applications
In pharmaceutical research, this compound can serve as a starting material for developing biologically active molecules. The trifluoromethoxy group is particularly valued in medicinal chemistry for several reasons:
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Enhanced metabolic stability compared to non-fluorinated analogs
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Increased lipophilicity, improving membrane permeability
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Unique binding interactions with biological targets
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Modulation of pKa values of adjacent functional groups
These properties make trifluoromethoxy-containing compounds attractive scaffolds for drug discovery programs targeting various disease states.
Applications in Materials Science
The unique electronic properties imparted by the combination of bromine and trifluoromethoxy substituents make this compound potentially useful in developing materials with specific electronic or optical properties. Fluorinated aromatic compounds often exhibit interesting behavior in liquid crystals, organic electronics, and photonic materials.
Role as a Synthetic Intermediate
As a bifunctional building block, 2-Bromo-6-(trifluoromethoxy)pyridine enables the construction of asymmetrically substituted pyridines through sequential functionalization. This is particularly valuable in the synthesis of complex heterocyclic systems where regiocontrol is essential.
Current Research Trends and Future Directions
Emerging Applications
Recent research trends suggest expanding applications of trifluoromethoxy-containing heterocycles in diverse fields:
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Development of fluorinated pharmaceuticals with improved pharmacokinetic profiles
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Creation of agrochemicals with enhanced stability and efficacy
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Investigation of fluorinated building blocks for materials with unique electronic properties
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Exploration of trifluoromethoxy groups as bioisosteres in drug design
Synthetic Methodology Development
There is ongoing interest in developing more efficient and selective methods for introducing trifluoromethoxy groups into heterocyclic scaffolds. This includes:
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Direct trifluoromethoxylation methods
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Regioselective functionalization strategies
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Catalytic methods for C-O bond formation with trifluoromethoxy groups
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Flow chemistry approaches for scalable synthesis
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